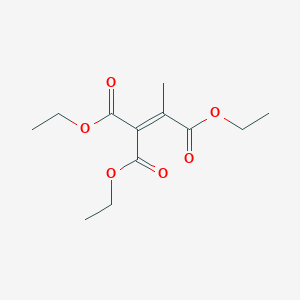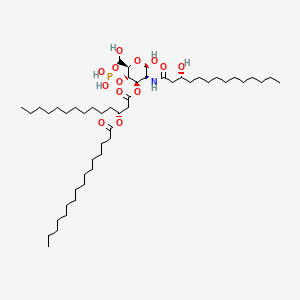
D-Glucose, 2-deoxy-2-(((3R)-3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-((3R)-3-((1-oxohexadecyl)oxy)tetradecanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“D-Glucose, 2-deoxy-2-(((3R)-3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-((3R)-3-((1-oxohexadecyl)oxy)tetradecanoate)” is a complex organic compound that belongs to the class of glycosylated lipids. These compounds are characterized by the presence of a glucose moiety linked to lipid chains, which can significantly influence their biological activity and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such complex glycosylated lipids typically involves multiple steps, including:
Glycosylation: The attachment of the glucose moiety to the lipid backbone.
Phosphorylation: The addition of phosphate groups to specific positions on the glucose molecule.
Industrial Production Methods
Industrial production of glycosylated lipids often involves enzymatic methods to ensure specificity and yield. Enzymes such as glycosyltransferases and acyltransferases are commonly used to catalyze the reactions under mild conditions, reducing the need for harsh chemicals and high temperatures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Substitution reactions can take place at the phosphate and hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Biology
In biological research, these compounds are investigated for their role in cell membrane structure and function, as well as their involvement in signaling pathways.
Medicine
Medically, glycosylated lipids are explored for their potential as drug delivery systems, particularly for targeting specific cells or tissues due to their ability to interact with cell membranes.
Industry
Industrially, these compounds are used in the formulation of cosmetics and personal care products, where they can act as moisturizers and emulsifiers.
Mecanismo De Acción
The mechanism of action of glycosylated lipids involves their interaction with cell membranes and proteins. The glucose moiety can facilitate binding to specific receptors, while the lipid chains can integrate into the lipid bilayer, affecting membrane fluidity and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Glycolipids: Compounds with a carbohydrate moiety linked to a lipid.
Phospholipids: Lipids containing a phosphate group.
Sphingolipids: Lipids containing a sphingosine backbone.
Uniqueness
The uniqueness of “D-Glucose, 2-deoxy-2-(((3R)-3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-((3R)-3-((1-oxohexadecyl)oxy)tetradecanoate)” lies in its specific structure, which combines features of glycolipids and phospholipids, potentially offering unique biological activities and applications.
Propiedades
Número CAS |
117639-50-6 |
|---|---|
Fórmula molecular |
C50H96NO13P |
Peso molecular |
950.3 g/mol |
Nombre IUPAC |
[(3R)-1-[(2R,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-5-phosphonooxyoxan-4-yl]oxy-1-oxotetradecan-3-yl] hexadecanoate |
InChI |
InChI=1S/C50H96NO13P/c1-4-7-10-13-16-19-20-21-22-25-28-31-34-37-45(55)61-42(36-33-30-27-24-18-15-12-9-6-3)39-46(56)63-49-47(50(57)62-43(40-52)48(49)64-65(58,59)60)51-44(54)38-41(53)35-32-29-26-23-17-14-11-8-5-2/h41-43,47-50,52-53,57H,4-40H2,1-3H3,(H,51,54)(H2,58,59,60)/t41-,42-,43-,47-,48-,49-,50-/m1/s1 |
Clave InChI |
GSXWIWCWJJPWTG-NWHLJVKFSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)O)NC(=O)C[C@@H](CCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)O)NC(=O)CC(CCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



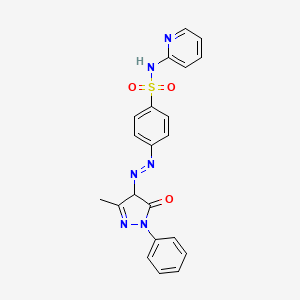

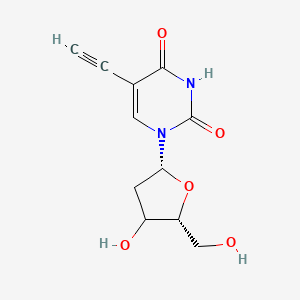
![diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-oxoethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12806527.png)

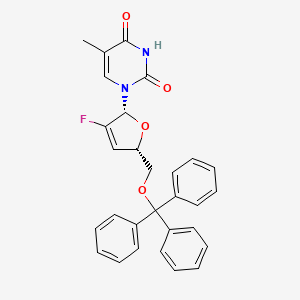
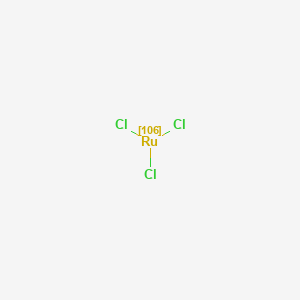
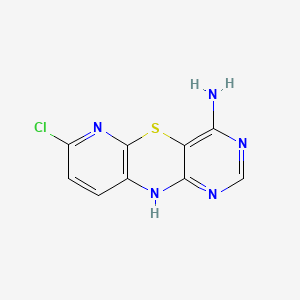
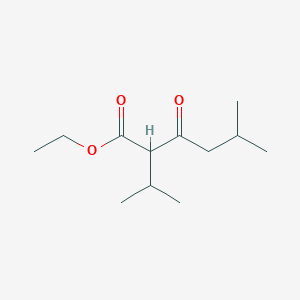
![4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B12806561.png)

